Methyl 4,5-dibromothiophene-3-carboxylate chemical structure and properties
Methyl 4,5-dibromothiophene-3-carboxylate chemical structure and properties
An In-depth Technical Guide: Methyl 4,5-dibromothiophene-3-carboxylate
Abstract
Methyl 4,5-dibromothiophene-3-carboxylate is a highly functionalized heterocyclic compound of significant interest in the fields of materials science and synthetic organic chemistry. Its thiophene core, substituted with two bromine atoms and a methyl ester group, provides multiple reactive sites for constructing complex molecular architectures. The bromine atoms serve as versatile handles for cross-coupling reactions, while the ester moiety allows for a range of chemical transformations. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol with mechanistic insights, its key chemical reactions, and its applications as a pivotal building block for advanced materials and potential pharmaceutical agents.
Core Chemical Identity and Structure
Methyl 4,5-dibromothiophene-3-carboxylate is characterized by a five-membered thiophene ring. The carbon atoms are numbered starting from the sulfur atom. The key functional groups are two bromine atoms at positions 4 and 5, and a methyl carboxylate group at position 3. This specific arrangement of electron-withdrawing groups and reactive halogens defines its chemical behavior and synthetic potential.
Molecular Structure:
Physicochemical and Spectroscopic Properties
The properties of this compound make it suitable for various organic reactions. It is typically a solid at room temperature and should be stored in a cool, dry place under an inert atmosphere to maintain its integrity.
| Property | Value | Source |
| Molecular Formula | C₆H₄Br₂O₂S | [1] |
| Molecular Weight | 299.97 g/mol | |
| Monoisotopic Mass | 297.8299 Da | [1] |
| Physical Form | Solid | |
| SMILES | COC(=O)C1=CSC(=C1Br)Br | [1] |
| InChIKey | VMUWJHBYVBQAQG-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 3.2 | [1] |
| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere |
Note: Some data, such as XlogP, are computationally predicted values.
Synthesis and Experimental Protocol
The synthesis of methyl 4,5-dibromothiophene-3-carboxylate is typically achieved through the direct electrophilic bromination of its precursor, methyl thiophene-3-carboxylate. The thiophene ring is electron-rich and readily undergoes electrophilic substitution. The presence of the deactivating ester group at position 3 directs the incoming electrophiles (bromine) to other positions on the ring.
Conceptual Workflow for Synthesis
Caption: Synthetic workflow for Methyl 4,5-dibromothiophene-3-carboxylate.
Detailed Step-by-Step Protocol
This protocol describes a representative method for the synthesis of the title compound.
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Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl thiophene-3-carboxylate (1.0 eq). Dissolve the starting material in glacial acetic acid (approx. 10 volumes).
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Causality: Glacial acetic acid is an effective solvent for both the starting material and the brominating agent, and it facilitates the electrophilic substitution reaction.
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Reagent Addition: In the dark, add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise to the stirred solution over 30 minutes. An exotherm may be observed; maintain the temperature below 50°C using a water bath if necessary.
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Causality: NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂. Using a slight excess (2.2 eq) ensures the complete dibromination of the thiophene ring. The reaction is performed in the dark to prevent radical side reactions initiated by light.
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Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Quenching: Once the reaction is complete, carefully pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10% w/v).
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Causality: This step quenches any unreacted bromine and NBS, converting them to harmless bromide salts.
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Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
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Causality: The product is organic-soluble and will move into the ethyl acetate layer, separating it from inorganic salts and the aqueous solvent.
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Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
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Causality: The NaHCO₃ wash neutralizes the acetic acid solvent, and the brine wash helps to remove residual water from the organic phase.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure methyl 4,5-dibromothiophene-3-carboxylate.
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Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to validate the structure and ensure the removal of impurities and regioisomers.
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Chemical Reactivity and Synthetic Utility
The utility of methyl 4,5-dibromothiophene-3-carboxylate stems from its two distinct reactive domains: the carbon-bromine bonds and the methyl ester group.
Caption: Reactivity map of Methyl 4,5-dibromothiophene-3-carboxylate.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at the C4 and C5 positions are excellent leaving groups, making them ideal sites for palladium-catalyzed cross-coupling reactions.[2][3] These reactions are foundational for creating carbon-carbon and carbon-heteroatom bonds, enabling the extension of the molecular framework.
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Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.
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Stille Coupling: Reaction with organostannanes.
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Heck Coupling: Reaction with alkenes.
These methods are instrumental in synthesizing conjugated polymers and small molecules for organic electronics.[2]
Ester Group Transformations
The methyl ester at the C3 position offers another site for modification, which can be performed before or after cross-coupling reactions.[3]
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Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) converts the ester to a carboxylic acid, which can be used for further reactions like amidation or to improve the solubility of the molecule.
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.
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Amidation: The ester can be converted to an amide via reaction with amines, often at elevated temperatures or with catalysts.
Applications in Research and Drug Development
The dual reactivity of this compound makes it a valuable intermediate in several high-technology areas.
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Organic Electronics: As a building block, it is used to synthesize conjugated materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2] By carefully choosing the coupling partners in Suzuki or Stille reactions, scientists can tune the electronic properties (e.g., band gap, charge mobility) of the final material.[2]
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Pharmaceutical Synthesis: The thiophene nucleus is a common scaffold in many biologically active compounds. This dibrominated intermediate serves as a precursor for creating complex, functionalized thiophenes that can be screened for medicinal properties. Its derivatives have been investigated for applications such as antibacterial agents.[4]
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Fine and Specialty Chemicals: Its ability to be selectively functionalized at multiple positions makes it a key starting material for a variety of complex target molecules in the broader chemical industry.[3]
Safety and Handling
Based on safety data for structurally similar compounds, methyl 4,5-dibromothiophene-3-carboxylate should be handled with care.
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Hazards: It is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
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Precautions:
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Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.
Conclusion
Methyl 4,5-dibromothiophene-3-carboxylate is a powerful and versatile synthetic intermediate. Its well-defined reactive sites—two modifiable bromine atoms and a functionalizable ester group—provide chemists and materials scientists with a robust platform for molecular engineering. Its application in the synthesis of organic semiconductors highlights its importance in developing next-generation electronic devices. As synthetic methodologies continue to advance, the demand for such highly functionalized and reliable building blocks is expected to grow, further solidifying its role in both academic research and industrial development.
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